molecular formula C14H9F3O2 B174845 4'-Trifluoromethyl-biphenyl-3-carboxylic acid CAS No. 199528-28-4

4'-Trifluoromethyl-biphenyl-3-carboxylic acid

Cat. No.: B174845
CAS No.: 199528-28-4
M. Wt: 266.21 g/mol
InChI Key: BJKGBAVGLRYCTK-UHFFFAOYSA-N
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Description

4’-Trifluoromethyl-biphenyl-3-carboxylic acid is a chemical compound with the empirical formula C14H9F3O2 . It is a solid substance and has been tested as an effective hypolipidemic agent in animal species . It has been shown to cause a significant reduction in serum cholesterol and triglyceride levels in animal models and would be beneficial in therapy for hyperlipidemia .


Molecular Structure Analysis

The molecular weight of 4’-Trifluoromethyl-biphenyl-3-carboxylic acid is 266.22 . The SMILES string representation of its structure is OC(C1=CC(C2=CC=C(C(F)(F)F)C=C2)=CC=C1)=O .


Physical and Chemical Properties Analysis

4’-Trifluoromethyl-biphenyl-3-carboxylic acid is a solid substance . Its empirical formula is C14H9F3O2, and it has a molecular weight of 266.22 .

Scientific Research Applications

Microbial Degradation and Environmental Fate

  • Polyfluoroalkyl Chemicals Degradation : Studies have investigated the microbial degradation of polyfluoroalkyl chemicals, precursors to perfluoroalkyl acids (PFAAs), which include compounds like "4'-Trifluoromethyl-biphenyl-3-carboxylic acid". Microbial degradation pathways are crucial for understanding the environmental fate of these persistent chemicals (Liu & Avendaño, 2013).

Analytical and Chemical Applications

  • Liquid-Liquid Extraction (LLX) of Carboxylic Acids : The recovery of carboxylic acids from aqueous streams through LLX highlights the importance of understanding the chemical properties of compounds like "this compound" for the development of bio-based plastics (Sprakel & Schuur, 2019).

  • Biocatalyst Inhibition by Carboxylic Acids : Research on the inhibition of microbial biocatalysts by carboxylic acids, including their impact on microbial cell membranes and internal pH, informs the development of robust microbial strains for industrial applications (Jarboe, Royce, & Liu, 2013).

Medicinal Chemistry and Pharmacology

  • Cinnamic Acid Derivatives as Anticancer Agents : Investigations into cinnamic acid derivatives, which share functional similarities with "this compound", have shown potential anticancer properties. These studies highlight the medicinal chemistry applications of structurally related compounds (De, Baltas, & Bedos-Belval, 2011).

Environmental Chemistry and Toxicology

  • Environmental Fate and Effects of Fluorinated Compounds : Research on the environmental fate and effects of fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs) explores the impact of these compounds on human health and the environment. This research is relevant to understanding the behavior of "this compound" in environmental contexts (Wang, Cousins, Scheringer, & Hungerbühler, 2013).

Safety and Hazards

The safety information available indicates that 4’-Trifluoromethyl-biphenyl-3-carboxylic acid has a hazard classification of Acute Tox. 4 Oral . The signal word associated with this substance is "Warning" .

Future Directions

While specific future directions for 4’-Trifluoromethyl-biphenyl-3-carboxylic acid are not mentioned in the available resources, its potential as a hypolipidemic agent suggests it could have applications in the treatment of conditions related to high lipid levels .

Properties

IUPAC Name

3-[4-(trifluoromethyl)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O2/c15-14(16,17)12-6-4-9(5-7-12)10-2-1-3-11(8-10)13(18)19/h1-8H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJKGBAVGLRYCTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40382236
Record name 4'-(Trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199528-28-4
Record name 4'-(Trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-(Trifluoromethyl)-[biphenyl]-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

The Suzuki coupling was carried out according to the method of Dyer et al. (2001) Tetrahedron Letters 42: 1765-1767. Commercially available 4-(Trifluoromethyl)phenylboronic acid (15 g, 78.7 mmol) and 3-bromobenzoic acid (15.1 g, 75 mmol) were suspended in 2-propanol:water (1:4, 72 mL). 10% Pd/C (1.5 g) was added followed by aqueous Na2CO3 (39 mL, 20% by wt.). The resulting mixture was heated at 70° C. for 4 hours. The precipitate was filtered and rinsed with 20% aqueous Na2CO3 solution. The filtrate was diluted with water and acidified to pH=2. The white solid was filtered and dried in vacuo. The crude material (2.1) (19.69 g) was used in the next step without further purification.
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